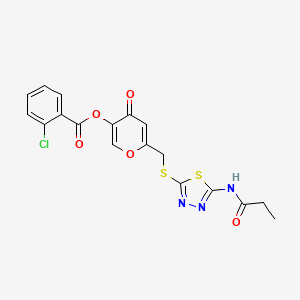

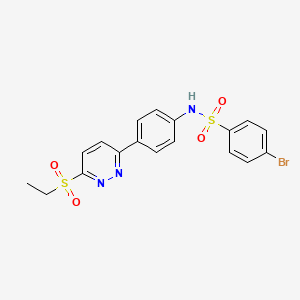

![molecular formula C18H20FN5O3 B2913761 isopropyl 2-[7-(3-fluoro-4-methylanilino)-5-methyl-3-oxo[1,2,4]triazolo[4,3-a]pyrimidin-2(3H)-yl]acetate CAS No. 1340951-25-8](/img/structure/B2913761.png)

isopropyl 2-[7-(3-fluoro-4-methylanilino)-5-methyl-3-oxo[1,2,4]triazolo[4,3-a]pyrimidin-2(3H)-yl]acetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound is a derivative of the [1,2,4]triazolo[4,3-a]pyrimidine class . Compounds of this class are known to exhibit a broad range of biological activities, such as antimicrobial, analgesic, anti-inflammatory, anticonvulsant, antineoplastic, antimalarial, antiviral, antiproliferative, and anticancer activities .

Synthesis Analysis

While specific synthesis methods for this compound are not available, general methods for synthesizing [1,2,4]triazolo[4,3-a]pyrimidines involve the use of commercially available reagents . The synthesis of related compounds often involves the use of monosubstituted tetrazine or tetrazine-based fused rings as starting materials .Molecular Structure Analysis

The molecular structure of this compound, based on its name, includes a [1,2,4]triazolo[4,3-a]pyrimidine core, which is a fused ring system containing three nitrogen atoms and two carbon atoms . It also has various substituents, including an isopropyl group, a fluoro-methylanilino group, and an acetate group.Scientific Research Applications

Synthesis and Chemical Properties

Isopropyl 2-[7-(3-fluoro-4-methylanilino)-5-methyl-3-oxo[1,2,4]triazolo[4,3-a]pyrimidin-2(3H)-yl]acetate, due to its complex chemical structure, is involved in the synthesis of various heterocyclic compounds. The compound's unique configuration allows it to participate in chemical reactions leading to the formation of novel compounds with potential applications in medicine and research. For example, research into enaminones has led to the synthesis of N-arylpyrazole-containing enaminones, which were further reacted to produce substituted pyridine derivatives, bipyrazoles, pyrazolylisoxazoles, and [1,2,4]triazolo[4,3-a]pyrimidines, showcasing its versatility in synthesizing compounds with antitumor and antimicrobial activities (Riyadh, 2011).

Antimicrobial and Antitumor Activities

Compounds synthesized from this compound have been studied for their potential antimicrobial and antitumor activities. The chemical structure of this compound allows for the creation of molecules that can inhibit the growth of certain cancer cell lines and microbes, offering a pathway for the development of new therapeutic agents. For instance, the cytotoxic effects of certain derivatives were evaluated against human breast cell line MCF-7 and liver carcinoma cell line HEPG2, showing inhibition effects comparable to those of 5-fluorouracil (Riyadh, 2011).

Medicinal Chemistry

In medicinal chemistry, the structural features of this compound facilitate the synthesis of a variety of compounds with potential biological activities. These compounds are being explored for their pharmacological properties, including their use as anticancer agents by inhibiting tubulin polymerization, a novel mechanism not shared by other common anticancer drugs, thus offering a new avenue for cancer treatment research (Zhang et al., 2007).

properties

IUPAC Name |

propan-2-yl 2-[7-(3-fluoro-4-methylanilino)-5-methyl-3-oxo-[1,2,4]triazolo[4,3-a]pyrimidin-2-yl]acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20FN5O3/c1-10(2)27-16(25)9-23-18(26)24-12(4)7-15(21-17(24)22-23)20-13-6-5-11(3)14(19)8-13/h5-8,10H,9H2,1-4H3,(H,20,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFNBPXLUXYTYEH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC2=NC3=NN(C(=O)N3C(=C2)C)CC(=O)OC(C)C)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20FN5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![benzo[b]thiophen-2-yl(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)methanone](/img/structure/B2913679.png)

![3-[(4-chlorophenyl)methyl]-4-oxo-N-(2-phenylethyl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide](/img/structure/B2913683.png)

![3-oxo-N-propyl-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide](/img/structure/B2913686.png)

![[6-(3-methyl-1H-pyrazol-1-yl)pyridin-3-yl]methanamine hydrochloride](/img/structure/B2913688.png)

![(4R)-4-Ethyl-7,7-dimethyl-4-phenyl-1,6,8,9-tetrahydropyrazolo[3,4-b]quinolin-5-one](/img/structure/B2913689.png)

![1-(4-(6-Bromobenzo[d]thiazol-2-yl)piperazin-1-yl)ethanone](/img/structure/B2913692.png)

![N-(furan-2-ylmethyl)-2-[3-[3-(1H-indol-3-yl)propanoylamino]-4-oxoquinazolin-2-yl]sulfanylbutanamide](/img/structure/B2913694.png)

![N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)-2-(2-fluorophenyl)acetamide](/img/structure/B2913696.png)

![2-{[5-(4-chlorophenyl)-2-phenyl-1H-imidazol-4-yl]thio}-N-(2-furylmethyl)acetamide](/img/structure/B2913701.png)